2-Bromo-5-(trifluoromethyl)pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

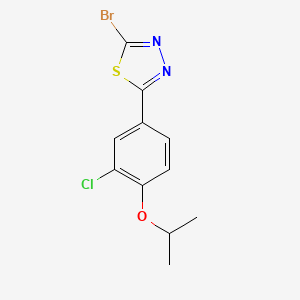

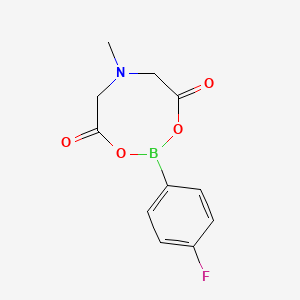

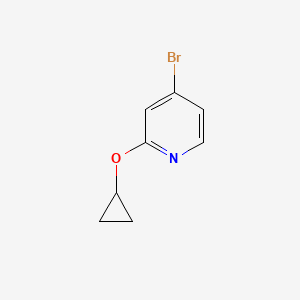

“2-Bromo-5-(trifluoromethyl)pyridin-3-ol” is a chemical compound with the empirical formula C6H3BrF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Synthesis Analysis

The synthesis of “2-Bromo-5-(trifluoromethyl)pyridin-3-ol” involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide, leading to the corresponding C-4 acid .Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(trifluoromethyl)pyridin-3-ol” consists of a pyridine ring with a bromine atom at the 2nd position and a trifluoromethyl group at the 5th position . The molecular weight is 225.99 .Chemical Reactions Analysis

“2-Bromo-5-(trifluoromethyl)pyridin-3-ol” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . This reaction is part of the broader field of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.Physical And Chemical Properties Analysis

“2-Bromo-5-(trifluoromethyl)pyridin-3-ol” is a solid with a melting point of 44-48 °C . Its SMILES string is FC(F)(F)c1ccc(Br)nc1 .Scientific Research Applications

Agrochemical Industry

2-Bromo-5-(trifluoromethyl)pyridin-3-ol: is a key intermediate in the synthesis of agrochemicals. The trifluoromethylpyridine (TFMP) derivatives, to which this compound belongs, are extensively used in crop protection. They help in the development of pesticides that are more effective due to the unique physicochemical properties imparted by the fluorine atoms .

Pharmaceutical Sector

This compound is also significant in the pharmaceutical industry. TFMP derivatives have been incorporated into several pharmaceutical products, enhancing their biological activity and stability. The compound’s derivatives are under continuous research for potential therapeutic applications .

Veterinary Medicine

In veterinary medicine, TFMP derivatives, including those derived from 2-Bromo-5-(trifluoromethyl)pyridin-3-ol , are used to create medications that treat a variety of animal health issues. This reflects the compound’s versatility and importance in contributing to animal welfare .

Organic Synthesis

As an intermediate, 2-Bromo-5-(trifluoromethyl)pyridin-3-ol is utilized in organic synthesis, particularly in palladium-catalyzed reactions. It’s used in the α-arylation of Refomatsky reagents, which is a critical step in constructing complex organic molecules .

Material Science

The unique characteristics of TFMP derivatives make them suitable for developing advanced materials with specific desired properties. Research is ongoing to explore the full potential of these compounds in material science applications .

Chemical Research

The compound serves as a building block in chemical research, aiding in the exploration of novel chemical reactions and pathways. Its role in developing new synthetic methodologies can’t be overstated .

Environmental Science

In environmental science, the study of TFMP derivatives, including 2-Bromo-5-(trifluoromethyl)pyridin-3-ol , contributes to understanding the environmental fate of fluorinated compounds. This is crucial for assessing the ecological impact of these substances .

Analytical Chemistry

Finally, in analytical chemistry, TFMP derivatives are used as standards and reagents. Their stability and distinct chemical signatures allow for precise measurements and analyses, which is vital for quality control and research .

Future Directions

Trifluoromethylpyridines, such as “2-Bromo-5-(trifluoromethyl)pyridin-3-ol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are expected to find many novel applications in the future due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQSHFMHUSEYPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716674 |

Source

|

| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(trifluoromethyl)pyridin-3-ol | |

CAS RN |

1211537-52-8 |

Source

|

| Record name | 2-Bromo-5-(trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

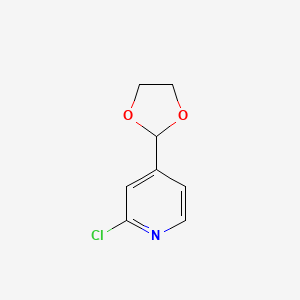

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

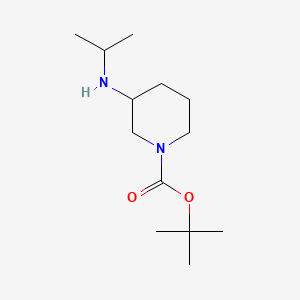

![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)

![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)